molecular formula C23H16N2O2 B11670287 4-(quinoxalin-2-yl)phenyl (2E)-3-phenylprop-2-enoate

4-(quinoxalin-2-yl)phenyl (2E)-3-phenylprop-2-enoate

Cat. No.: B11670287
M. Wt: 352.4 g/mol
InChI Key: WCNQAVGDDYQPCK-XNTDXEJSSA-N
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Description

4-(quinoxalin-2-yl)phenyl (2E)-3-phenylprop-2-enoate is an organic compound that features a quinoxaline moiety attached to a phenyl group, which is further connected to a phenylprop-2-enoate group.

Preparation Methods

The synthesis of 4-(quinoxalin-2-yl)phenyl (2E)-3-phenylprop-2-enoate typically involves cyclocondensation reactions. One common method is the reaction of quinoxaline derivatives with phenylprop-2-enoic acid under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency .

Chemical Reactions Analysis

4-(quinoxalin-2-yl)phenyl (2E)-3-phenylprop-2-enoate undergoes various chemical reactions, including:

Scientific Research Applications

4-(quinoxalin-2-yl)phenyl (2E)-3-phenylprop-2-enoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(quinoxalin-2-yl)phenyl (2E)-3-phenylprop-2-enoate involves its interaction with specific molecular targets and pathways. The compound’s quinoxaline moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

4-(quinoxalin-2-yl)phenyl (2E)-3-phenylprop-2-enoate can be compared with other quinoxaline derivatives, such as:

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and physical properties, making it suitable for a wide range of applications.

Properties

Molecular Formula

C23H16N2O2

Molecular Weight

352.4 g/mol

IUPAC Name

(4-quinoxalin-2-ylphenyl) (E)-3-phenylprop-2-enoate

InChI

InChI=1S/C23H16N2O2/c26-23(15-10-17-6-2-1-3-7-17)27-19-13-11-18(12-14-19)22-16-24-20-8-4-5-9-21(20)25-22/h1-16H/b15-10+

InChI Key

WCNQAVGDDYQPCK-XNTDXEJSSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)OC2=CC=C(C=C2)C3=NC4=CC=CC=C4N=C3

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)OC2=CC=C(C=C2)C3=NC4=CC=CC=C4N=C3

Origin of Product

United States

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